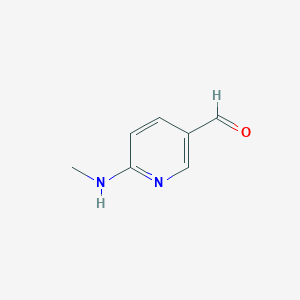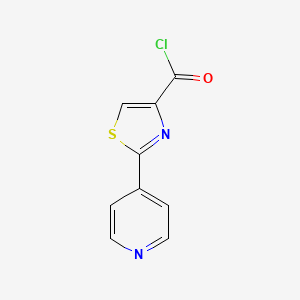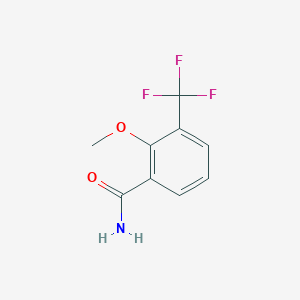
2-Methoxy-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1017778-70-9 . It has a molecular weight of 219.16 . The compound is solid in physical form .
Synthesis Analysis
While specific synthesis methods for “2-Methoxy-3-(trifluoromethyl)benzamide” were not found, trifluoromethyl-containing compounds have been synthesized using various methods . For instance, trifluoromethylpyridines, which are structurally similar, have been synthesized using different reagents such as trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-3-(trifluoromethyl)benzamide . The InChI code is 1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) .
Physical And Chemical Properties Analysis
“2-Methoxy-3-(trifluoromethyl)benzamide” is a solid compound . It has a molecular weight of 219.16 . The boiling point is between 129-133 degrees Celsius .
Aplicaciones Científicas De Investigación
Neuroleptic Activity
- Synthesis and Neuroleptic Activity : A study by Iwanami et al. (1981) explored the synthesis and potential neuroleptic (antipsychotic) activity of benzamides, including derivatives of 2-methoxy-3-(trifluoromethyl)benzamide. The study found that certain compounds exhibited potent neuroleptic activity, suggesting their potential use in treating psychosis (Iwanami et al., 1981).
Molecular Structural Analysis
- Molecular Structural Analysis : Demir et al. (2015) analyzed the structure of a novel benzamide derivative, which included 2-methoxy-3-(trifluoromethyl)benzamide, using X-ray diffraction and density functional theory (DFT). This study provided insights into the molecular geometry and electronic properties of the compound, highlighting its potential in scientific research (Demir et al., 2015).
Agricultural Applications
- Effect on Boll Weevils : Research by Haynes (1987) investigated the effects of substituted benzamides, including 2-methoxy-3-(trifluoromethyl)benzamide, on adult boll weevils. The study explored the effectiveness of these compounds in causing progeny reduction, providing valuable information for agricultural pest control (Haynes, 1987).
Chemical Synthesis and Radioactive Labeling
- Synthesis and Labeling for PET Imaging : Jia et al. (2019) focused on the synthesis of carbon-11-labeled dual inhibitors, including derivatives of 2-methoxy-3-(trifluoromethyl)benzamide, for potential PET imaging applications in neuroinflammation studies. This illustrates the compound's relevance in advanced imaging techniques (Jia et al., 2019).
Corrosion Inhibition Studies
- Corrosion Inhibition in Mild Steel : Mishra et al. (2018) conducted studies on the inhibition behavior of N-Phenyl-benzamide derivatives, including 2-methoxy-3-(trifluoromethyl)benzamide, for the acidic corrosion of mild steel. This research is significant for industrial applications where corrosion resistance is critical (Mishra et al., 2018).
Antimicrobial Studies
- Synthesis and Antimicrobial Evaluation : Priya et al. (2006) synthesized a new class of benzamide derivatives, including 2-methoxy-3-(trifluoromethyl)benzamide, and evaluated their efficacy as antimicrobials. The study provided insights into the potential use of these compounds in combating bacterial and fungal infections (Priya et al., 2006).
Antidiabetic Agents
- Search for Antidiabetic Agents : Nomura et al. (1999) identified 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) as a potential antidiabetic agent. This underscores the relevance of benzamide derivatives in the development of new diabetes treatments (Nomura et al., 1999).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (Use only outdoors or in a well-ventilated area) .
Propiedades
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKMVNICRNURQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

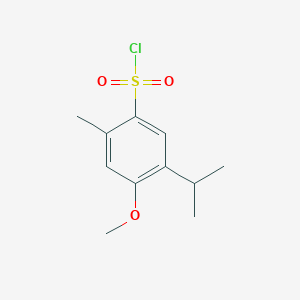

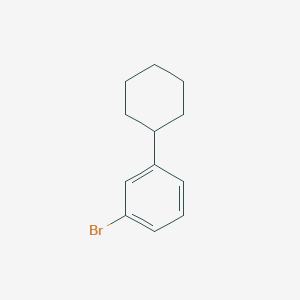

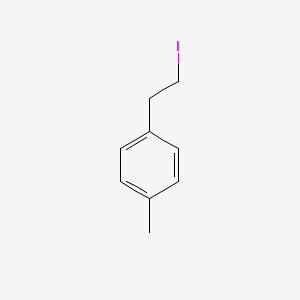

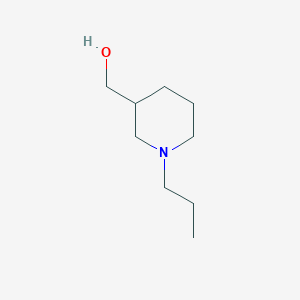
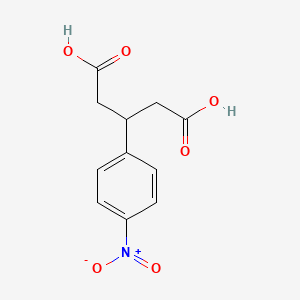
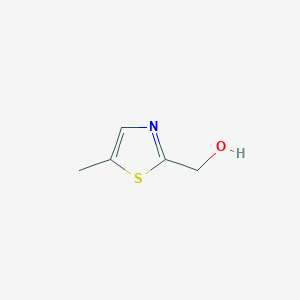
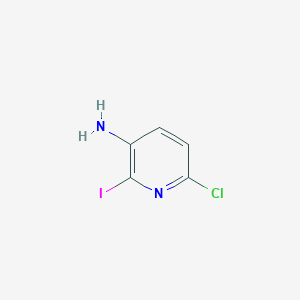
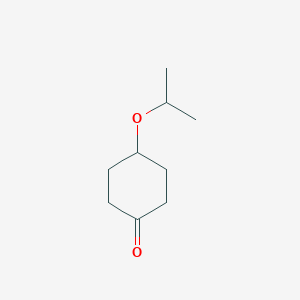
![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
